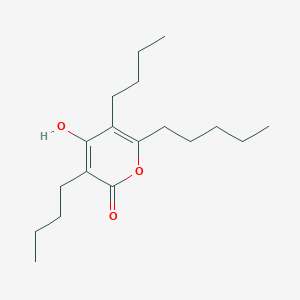
3,5-Dibutyl-4-hydroxy-6-pentyl-2H-pyran-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Dibutyl-4-hydroxy-6-pentyl-2H-pyran-2-one is a chemical compound belonging to the pyranone family Pyranones are known for their diverse biological activities and are often found in natural products
Métodos De Preparación
The synthesis of 3,5-Dibutyl-4-hydroxy-6-pentyl-2H-pyran-2-one can be achieved through several synthetic routes. One common method involves the condensation of appropriate aldehydes with dehydroacetic acid in the presence of a base such as piperidine . The reaction is typically carried out in a solvent like chloroform under reflux conditions for several hours. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Análisis De Reacciones Químicas
3,5-Dibutyl-4-hydroxy-6-pentyl-2H-pyran-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminium hydride, and various nucleophiles for substitution reactions
Aplicaciones Científicas De Investigación
3,5-Dibutyl-4-hydroxy-6-pentyl-2H-pyran-2-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.
Medicine: Its potential therapeutic properties are being explored for the development of new drugs.
Industry: It is used in the production of various chemical products, including flavoring agents and fragrances.
Mecanismo De Acción
The mechanism of action of 3,5-Dibutyl-4-hydroxy-6-pentyl-2H-pyran-2-one involves its interaction with specific molecular targets and pathways. For instance, its antifungal activity is attributed to its ability to disrupt the cell membrane integrity of fungi, leading to cell death . The compound may also inhibit specific enzymes or proteins essential for the survival of microorganisms.
Comparación Con Compuestos Similares
3,5-Dibutyl-4-hydroxy-6-pentyl-2H-pyran-2-one can be compared with other pyranone derivatives such as 5,6-Dihydro-6-pentyl-2H-pyran-2-one and 6-Pentyl-2H-pyran-2-one . While these compounds share a similar core structure, this compound is unique due to its specific substituents, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications and research studies.
Propiedades
Número CAS |
65837-08-3 |
|---|---|
Fórmula molecular |
C18H30O3 |
Peso molecular |
294.4 g/mol |
Nombre IUPAC |
3,5-dibutyl-4-hydroxy-6-pentylpyran-2-one |
InChI |
InChI=1S/C18H30O3/c1-4-7-10-13-16-14(11-8-5-2)17(19)15(12-9-6-3)18(20)21-16/h19H,4-13H2,1-3H3 |
Clave InChI |
JGHZNYMNJZWRNU-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC1=C(C(=C(C(=O)O1)CCCC)O)CCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



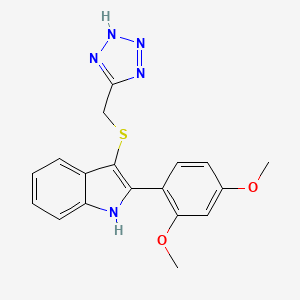
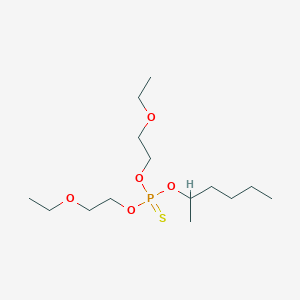

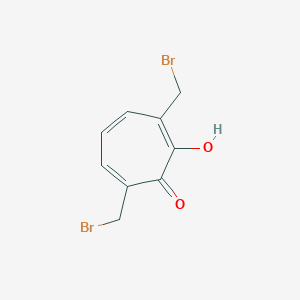
![rel-N1,N3-Bis[(2R)-2,3-dihydroxypropyl]-5-nitro-1,3-benzenedicarboxamide](/img/structure/B14466208.png)

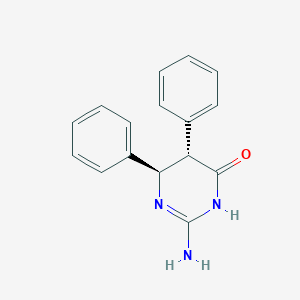
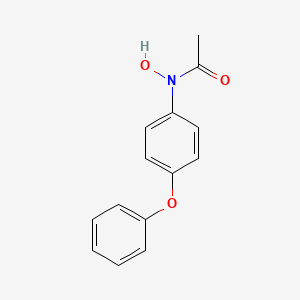
![Phosphorous acid, bicyclo[2.2.1]hept-5-en-2-ylmethyl dimethyl ester](/img/structure/B14466238.png)
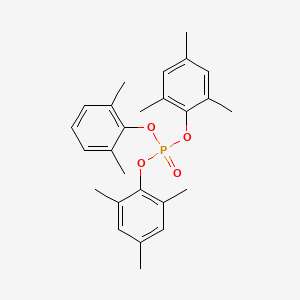
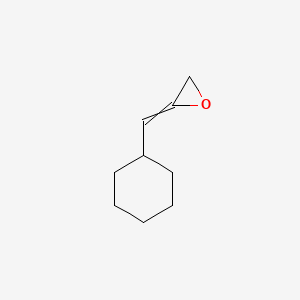
![N,N-Bis[2-(2-hydroxyethoxy)ethyl]-4-methylbenzene-1-sulfonamide](/img/structure/B14466247.png)
![2-[[2-(Carboxymethylsulfanyl)-1,3-thiazol-4-yl]sulfanyl]acetic acid](/img/structure/B14466251.png)
